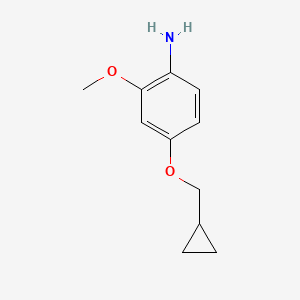
4-(Cyclopropylmethoxy)-2-methoxyaniline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For instance, the synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .Scientific Research Applications
Prodrug Development and Activation Mechanisms
A study by Sykes et al. (1999) explored the potential of N-dinitrophenylamino acid amides as bioreductive prodrugs. These compounds, including variations of 4-methoxyaniline structures, undergo rapid cyclization and release amine-based effectors upon reduction, suggesting their use in targeted drug delivery and activation mechanisms Sykes et al., 1999.
Photopolymerization Innovations
Research by Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization (NMP2). This compound showcases the utility of methoxyaniline derivatives in developing new photoinitiation systems for polymerization processes Guillaneuf et al., 2010.
Advanced Synthesis of Constrained Amino Acids
Vasiuta and Gorichko (2014) achieved the synthesis of 4-hydroxymethyl-2,4-methanoproline, indicating the role of methoxyaniline derivatives in creating novel amino acids that could benefit peptide chemistry and drug design Vasiuta and Gorichko, 2014.
Antimicrobial and Antioxidant Compound Synthesis
A study by Raghavendra et al. (2016) synthesized new compounds from methoxyphenyl structures demonstrating significant antimicrobial and antioxidant activities. These findings highlight the potential of methoxyaniline derivatives in developing new therapeutic agents Raghavendra et al., 2016.
Environmental Pollutant Mechanisms
Stiborová et al. (2005) investigated the carcinogenicity of o-anisidine, a derivative of methoxyaniline, providing insights into the genotoxic mechanisms through DNA adduct formation. This research is crucial for understanding the environmental and health impacts of methoxyanilines Stiborová et al., 2005.
Catalytic and Synthetic Chemistry Innovations
Research by Yao and Shi (2007) on arylmethylenecyclopropanes and their reactions underlines the versatility of methoxyaniline derivatives in synthesizing complex organic structures, impacting materials science and synthetic methodology Yao and Shi, 2007.
properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-6-9(4-5-10(11)12)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXUYCIMVVJSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-2-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)
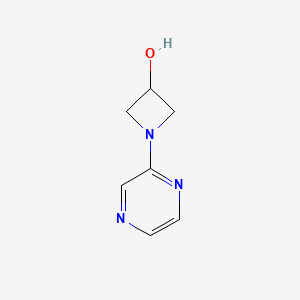
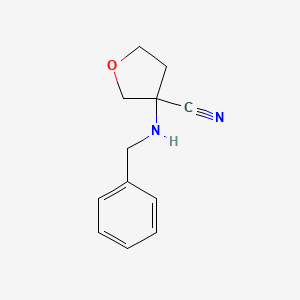
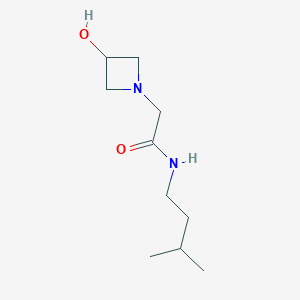
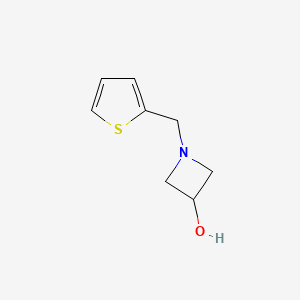
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)
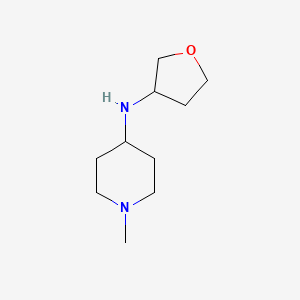
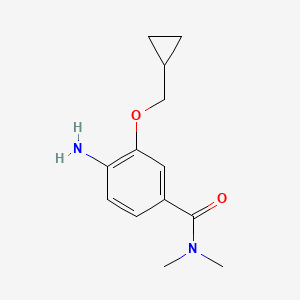


![N-[2-(4-chlorophenyl)ethyl]oxolan-3-amine](/img/structure/B1468936.png)
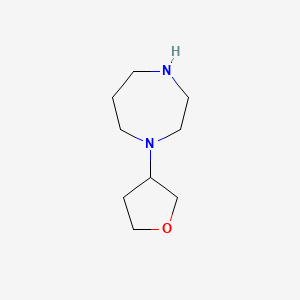

![N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1468939.png)